![molecular formula C17H16N2O4S2 B2708655 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896337-58-9](/img/structure/B2708655.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with an ethoxy group at position 4 and a benzamide moiety bearing a methylsulfonyl group at the para position. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, or signaling pathways, though its specific applications require further pharmacological validation.
Propriétés
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-13-5-4-6-14-15(13)18-17(24-14)19-16(20)11-7-9-12(10-8-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHIYUGEYXKTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy and methylsulfonyl groups enhances its solubility and bioavailability, crucial for therapeutic efficacy.
Biological Activity Overview
-
Anticancer Activity
- Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated the ability to induce apoptosis in various cancer cell lines by activating procaspase-3, leading to caspase-3 activation .
- In vitro assays have indicated that this compound may similarly activate apoptotic pathways, although specific data on this compound is still emerging.
-
Antimicrobial Effects
- Benzothiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens .
- The minimal inhibitory concentration (MIC) values for related benzothiazole compounds suggest that they may be effective at low concentrations, making them promising candidates for further development as antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By activating caspase pathways, the compound may promote programmed cell death in cancer cells.
- Antimicrobial Action : The structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and function.
Table 1: Summary of Biological Activities
Applications De Recherche Scientifique
Synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
The synthesis of this compound typically involves multi-step chemical reactions that incorporate key intermediates. The following steps are commonly employed:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole framework, which is crucial for the biological activity of the compound.
- Sulfonamide Formation : The introduction of the methylsulfonyl group can be achieved through sulfonation reactions, which enhance the compound's solubility and reactivity.
- Final Coupling Reaction : The final step involves coupling the benzothiazole derivative with the sulfonamide to yield the target compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro against various cancer cell lines . The mechanism often involves targeting specific pathways related to cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Research has indicated that modifications at specific positions on the benzothiazole ring can significantly influence its biological activity. For instance:
Modification | Effect on Activity |
---|---|
Methyl group at position 4 | Enhances antimicrobial activity |
Ethoxy group at position 1 | Improves solubility and bioavailability |
Sulfonamide linkage | Increases interaction with target enzymes |
Case Study 1: Antimicrobial Evaluation
In a study evaluating various benzothiazole derivatives, this compound was tested for its minimum inhibitory concentration (MIC) against several pathogens. Results indicated it had a lower MIC compared to standard antibiotics, suggesting potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of related compounds demonstrated that modifications similar to those in this compound led to significant cytotoxic effects on human colorectal carcinoma cells (HCT116). The findings suggested that this class of compounds could serve as effective chemotherapeutic agents .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole/Benzothiazole Core
Pyridinyl-Substituted Thiazoles
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)
- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2E151)
Halogen-Substituted Derivatives
Sulfonyl/Sulfamoyl Group Modifications
- 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzothiazol-2-ylidene)benzamide
- 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Sulfamoyl group replaces methylsulfonyl, introducing hydrogen-bond donor capacity .
Key Properties
Adjuvant and Immunomodulatory Effects
Q & A
Q. What are the recommended synthetic strategies and optimization parameters for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide?
Methodological Answer: Synthesis typically involves coupling benzo[d]thiazole-2-amine derivatives with substituted benzoyl chlorides. Key steps include:
- Amide Bond Formation : React 4-ethoxybenzo[d]thiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride under inert conditions (e.g., N₂ atmosphere) using triethylamine as a base in anhydrous dichloromethane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound.
- Optimization : Adjust reaction time (12–24 hours), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to achieve yields >85% .
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: Use multi-spectral analysis:
- NMR : Compare ¹H and ¹³C NMR shifts to predicted values. For example, the ethoxy group (OCH₂CH₃) should show a triplet at ~1.4 ppm (¹H) and a quartet at ~63 ppm (¹³C). The methylsulfonyl group (-SO₂CH₃) appears as a singlet at ~3.1 ppm (¹H) and ~44 ppm (¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize enzyme inhibition and cytokine modulation assays:
- Kinase Inhibition : Screen against CDK2 or MAPK using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).
- Cytokine Induction : Treat LPS-stimulated macrophages and measure IL-6/TNF-α via ELISA. For example, analogs like N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) showed 2-fold IL-6 enhancement at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Methodological Answer: Modify substituents and assess impacts:
- Ethoxy Group Replacement : Substitute with methoxy, propoxy, or halogens. For example, replacing ethoxy with methoxy in benzothiazole derivatives reduced IC₅₀ against EGFR by 40% .
- Sulfonyl Group Variation : Replace methylsulfonyl with trifluoromethylsulfonyl to enhance lipophilicity (logP increase by 0.5 units).
- Thiazole Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to improve metabolic stability .
Q. What mechanistic insights exist for its enzyme inhibitory effects?
Methodological Answer: Use crystallography and molecular docking:
- Binding Mode Analysis : Co-crystallize with target enzymes (e.g., CDK2) to identify key interactions. The benzamide moiety often forms hydrogen bonds with catalytic lysine residues, while the thiazole ring engages in π-π stacking .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, a Ki of 0.8 µM was reported for similar benzothiazoles against Hec1 .
Q. How can computational modeling predict metabolic stability and toxicity?
Methodological Answer: Apply in silico tools:
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethoxy O-dealkylation).
- Toxicity Profiling : Screen for hERG inhibition (IC₅₀ >10 µM preferred) and Ames test mutagenicity.
- Docking Simulations : Glide SP docking (Schrödinger Suite) can prioritize analogs with optimal binding energies (<-8 kcal/mol) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.